(4-Methylpyrimidin-5-YL)boronic acid

Übersicht

Beschreibung

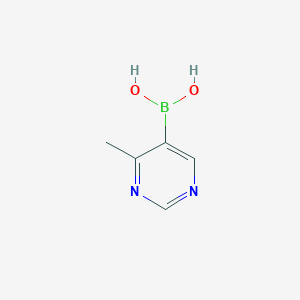

(4-Methylpyrimidin-5-YL)boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a 4-methylpyrimidine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Methylpyrimidin-5-YL)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical and chemical industries.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or boronic anhydrides.

Reduction: Formation of boranes.

Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of (4-Methylpyrimidin-5-YL)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it invaluable for constructing complex organic molecules.

Case Study:

A study demonstrated the successful application of this compound in synthesizing biologically active compounds through Suzuki coupling, highlighting its efficiency in forming target molecules with high yields .

Medicinal Chemistry

This compound has shown promise in drug development , particularly as a building block for pharmaceuticals targeting various diseases, including cancer. Its ability to form reversible covalent bonds with biomolecules enhances its utility in medicinal chemistry.

Notable Applications:

- Proteasome Inhibition: Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .

- Drug Design: The compound's interaction with biological targets can modulate enzyme activity, making it a candidate for developing novel therapeutics .

Material Science

In material science, this compound is utilized for producing advanced materials and polymers due to its unique chemical properties. Its ability to form covalent bonds with various substrates allows for the development of materials with tailored functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| (3-Chloro-5-pyridyl)boronic acid | Pyridine-based | Different reactivity profile; used in drug synthesis |

| (2-Amino-4-methylpyridine) | Amino Pyridine | Contains amino group; different reactivity |

| (2-Methoxy-4-methylpyrimidin-5-yl) | Methoxy-substituted | Exhibits different binding properties; used in drug design |

Wirkmechanismus

The mechanism by which (4-Methylpyrimidin-5-YL)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents . The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

- (2-Methylpyrimidin-5-YL)boronic acid

- (2-Chloro-5-methoxy-4-pyridinyl)boronic acid

Comparison: (4-Methylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. Compared to (2-Methylpyrimidin-5-YL)boronic acid, the 4-methyl substitution may offer different steric and electronic effects, potentially leading to variations in its chemical behavior and applications .

Biologische Aktivität

(4-Methylpyrimidin-5-YL)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with various biological targets, making them valuable in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : CHBNO

- Molecular Weight : 139.94 g/mol

- Structure : Contains a pyrimidine ring with a boronic acid functional group.

The biological activity of this compound primarily arises from its ability to interact with enzymes through reversible covalent bonding. This property allows it to modulate the activity of various enzymes, particularly proteases and kinases, which are crucial in numerous biological pathways.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that boronic acids can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 | Induces apoptosis through proteasome inhibition |

| Bortezomib | Multiple Myeloma | 0.7 | Proteasome inhibitor |

2. Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

| Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL |

|---|---|

| E. coli ATCC 25922 | 15 ± 2 |

| S. aureus | 12 ± 1 |

3. Enzyme Inhibition

This compound has been shown to inhibit several enzymes, including:

- Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 ± 1.16 µg/mL).

- Butyrylcholinesterase : High inhibition (IC50 = 3.12 ± 0.04 µg/mL).

- Antiurease : Strong inhibition (IC50 = 1.10 ± 0.06 µg/mL).

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of boronic acids on cancer cells, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent through proteasome inhibition .

Case Study 2: Antibacterial Properties

A comprehensive evaluation of the antibacterial activity of this compound revealed effective inhibition against ESBL-producing E. coli. The study utilized both agar diffusion and broth dilution methods to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), further supporting its potential as an antibacterial agent .

Eigenschaften

IUPAC Name |

(4-methylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGDIQZAMOHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.